molecular formula C9H12N2O2S B13507476 Ethyl 1-(2-aminothiazol-4-yl)cyclopropane-1-carboxylate

Ethyl 1-(2-aminothiazol-4-yl)cyclopropane-1-carboxylate

Cat. No.: B13507476
M. Wt: 212.27 g/mol
InChI Key: ZZOBFVRRVXRYFC-UHFFFAOYSA-N
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Description

Ethyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of ethyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring can interact with various biological pathways, influencing processes such as cell division and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate is unique due to the presence of both the thiazole ring and the cyclopropane carboxylate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

ethyl 1-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C9H12N2O2S/c1-2-13-7(12)9(3-4-9)6-5-14-8(10)11-6/h5H,2-4H2,1H3,(H2,10,11)

InChI Key

ZZOBFVRRVXRYFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)C2=CSC(=N2)N

Origin of Product

United States

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